Product packaging for 2,3-Dihydro-1h-benzo[f]thiochromene(Cat. No.:CAS No. 5395-24-4)

2,3-Dihydro-1h-benzo[f]thiochromene

Cat. No.: B14729501
CAS No.: 5395-24-4
M. Wt: 200.30 g/mol
InChI Key: AXCJAOMYMXZUTR-UHFFFAOYSA-N
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Description

2,3-Dihydro-1h-benzo[f]thiochromene is a chemical compound of significant interest in organic and medicinal chemistry research. It features a benzothiochromene scaffold, a sulfur-containing analog of the widely studied benzochromene family. Benzochromene derivatives are recognized as privileged structures in drug discovery due to their broad spectrum of biological activities . This core structure is a valuable building block for developing novel bioactive molecules. Researchers utilize this and related compounds to explore structure-activity relationships (SAR), particularly in anticancer research. Similar compounds have demonstrated potent antiproliferative activities against various human cancer cell lines, including breast carcinoma (MCF-7), human colon carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) . The mechanism of action for benzochromene derivatives often involves the inhibition of key cellular targets. Studies on analogous structures have shown they can act as apoptotic inducers by enhancing Caspase-3/7 activity and serve as inhibitors for enzymes like EGFR and VEGFR-2, which play crucial roles in tumor growth and angiogenesis . The compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12S B14729501 2,3-Dihydro-1h-benzo[f]thiochromene CAS No. 5395-24-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5395-24-4

Molecular Formula

C13H12S

Molecular Weight

200.30 g/mol

IUPAC Name

2,3-dihydro-1H-benzo[f]thiochromene

InChI

InChI=1S/C13H12S/c1-2-5-11-10(4-1)7-8-13-12(11)6-3-9-14-13/h1-2,4-5,7-8H,3,6,9H2

InChI Key

AXCJAOMYMXZUTR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC3=CC=CC=C23)SC1

Origin of Product

United States

Synthetic Methodologies for 2,3 Dihydro 1h Benzo F Thiochromene and Its Derivatives

Foundational Synthesis Strategies

Cyclization reactions represent a major class of methods for synthesizing thiochromenes and their derivatives. rsc.org These reactions involve the formation of the heterocyclic ring from a linear precursor, often through the creation of a carbon-sulfur bond and a carbon-carbon bond in a single or sequential process.

The cyclization involving alkynyl thiols and alkynes is a powerful method for constructing the thiochromene core. rsc.org These reactions can be promoted by various catalysts and conditions, allowing for efficient synthesis. rsc.org For instance, the palladium-catalyzed coupling of aryl halides and thiols can generate precursors for cyclization. rsc.org Another approach involves the reaction of aromatic sulfonyl chlorides with alkynes in the presence of a nickel catalyst, which proceeds through a 6-endo-dig cyclization pathway to form thiochromenones. rsc.org This method uses the sulfonyl chloride as a sulfur source. rsc.org The yields of these reactions can be influenced by steric effects, with substitutions on the alkyne affecting the outcome. rsc.org

Furthermore, electrophilic cyclization of ortho-alkynyl thioanisoles is a valuable route to substituted benzo[b]thiophenes, a related but different sulfur-containing heterocycle, which highlights the versatility of alkyne cyclization strategies in organosulfur chemistry. nih.gov These reactions can be mediated by various electrophilic sulfur reagents and often proceed in high yields under mild conditions. nih.gov Metal-free conditions have also been developed for the synthesis of benzothiophenes from alkynes, utilizing electrophilic or radical-mediated cyclization pathways. chim.it

Starting MaterialsCatalyst/ReagentProduct TypeYieldReference
Aromatic Sulfonyl Chlorides, AlkynesNickel catalystThiochromenonesModerate to Good rsc.org
o-Alkynyl ThioanisolesElectrophilic Sulfur Reagent2,3-disubstituted benzo[b]thiophenesUp to 99% nih.gov
Diaryl Disulfides, Alkynyl EstersEt4NBr, K2S2O8Functionalized benzo[b]thiophenesGood chim.it

The intramolecular cyclization of thiophenols or their derivatives is a direct approach to forming the benzothiochromene ring system. One notable example is the domino process involving the Michael addition of 2-aminothiophenols to chalcones, which is followed by an in situ cyclization to yield 2,3-dihydro-1,5-benzothiazepines. rsc.org While this produces a related seven-membered ring, the principle of intramolecular cyclization of a thiophenol derivative is a key concept.

For the synthesis of the closely related benzo[b]thiophenes, palladium-catalyzed intramolecular oxidative C-H functionalization and arylthiolation of enethiolate salts has proven to be an efficient, high-yielding route. nih.gov This method demonstrates the power of intramolecular cyclization initiated from a thiol-containing precursor. nih.gov

Brønsted acids can serve as effective catalysts for the cyclization reactions leading to heterocyclic compounds. For example, a Brønsted acidic carbonaceous material derived from rice husk has been used to catalyze the intramolecular cyclization of 3-cyanoacetamide pyrrole (B145914) scaffolds to synthesize benzo[a]carbazole derivatives. nih.gov Although this is a different heterocyclic system, it demonstrates the potential of solid acid catalysts in promoting intramolecular ring closure reactions. nih.gov In the synthesis of benzofuroazepines, DFT calculations have been used to understand the mechanism of Brønsted base-mediated cyclization of (2-alkynylbenzyl)oxy nitriles, showcasing the role of acid/base catalysis in such transformations. researchgate.net The use of a strong acid like trifluoroacetic acid (TFA) in conjunction with a silver salt has been shown to mediate the annulation of N-Boc-2-alkynyl-benzimidazoles to form 1H-benzo chim.itnih.govimidazo[1,2-c] rsc.orgnih.govoxazin-1-one derivatives, where the acid activates a triple bond for intramolecular nucleophilic attack. mdpi.com

Addition reactions, particularly conjugate additions, provide another strategic avenue for the synthesis of the thiochromene framework. These reactions typically involve the addition of a sulfur nucleophile to an activated double bond.

The Michael addition, or conjugate addition, of a sulfur nucleophile is a key step in several synthetic routes to thiochromenes and related heterocycles. rsc.orgorganic-chemistry.org For instance, a highly enantioselective cascade sulfa-Michael/Julia-Kocienski olefination reaction between 2-mercaptobenzaldehydes and β-substituted vinyl PT-sulfones furnishes a wide range of 2H-thiochromenes with excellent enantioselectivities. organic-chemistry.org Another example is the tetramethylguanidine (TMG) promoted cascade thiol-Michael-aldol-dehydration reaction between 2-mercaptobenzaldehyde (B1308449) and cinnamate (B1238496) esters, which yields 2H-thiochromene-3-carboxylate derivatives in high yields. organic-chemistry.org

The Michael addition of 2-aminothiophenols to chalcones is the initial step in a domino reaction that leads to the formation of 2,3-dihydro-1,5-benzothiazepines, achieving high yields at room temperature under nearly neutral conditions. rsc.org The development of enantioselective sulfa-Michael additions using chiral bifunctional acid-base catalysts has enabled the synthesis of thio-substituted cyclobutanes with high yields and enantioselectivity, demonstrating the potential for asymmetric synthesis in this area. nih.gov

ReactantsCatalyst/ReagentProductKey FeatureReference
2-Mercaptobenzaldehydes, β-substituted vinyl PT-sulfonesDiphenylprolinol TMS ether2H-ThiochromenesExcellent enantioselectivities organic-chemistry.org
2-Mercaptobenzaldehyde, Cinnamate estersTetramethylguanidine (TMG)2H-Thiochromene-3-carboxylatesHigh yields organic-chemistry.org
2-Aminothiophenols, ChalconesHexafluoro-2-propanol2,3-Dihydro-1,5-benzothiazepinesDomino process, high yields rsc.org
Thiols, CyclobutenesChiral chinchona-based squaramideThio-substituted cyclobutanesHigh enantioselectivity nih.gov

Addition Reactions

Cycloaddition Reactions, including Diels–Alder Processes

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a significant strategy for the synthesis of thiochromene frameworks. rsc.orgnih.gov These reactions offer an efficient way to construct the core heterocyclic system with control over stereochemistry. The Diels-Alder reaction, a [4+2] cycloaddition, has been widely applied in total synthesis and provides a powerful tool for creating complex molecular architectures. nih.gov

A notable example involves the thia-Diels-Alder reaction between thiochalcones and anthraquinones, which proceeds with high regioselectivity to produce 4H-thiochromenes in excellent yields of 89–94%. rsc.org Mechanistic studies suggest a concerted process where C-S and C-C bond formation occurs simultaneously, dictating the absolute configuration of the resulting thiochromene derivatives. rsc.org The use of chiral catalysts and substrates in these cycloaddition reactions can further enhance yields and enantioselectivity, broadening the diversity of accessible thiochromene compounds. rsc.orgnih.gov

Another approach utilizes aryne chemistry, where the reaction of an aryne precursor with a thionoester streamlines the synthesis of benzothiochromenes. rsc.org This method addresses common challenges such as the need for excess base, harsh reaction conditions, and expensive catalysts. rsc.org Furthermore, the Huisgen 1,3-dipolar cycloaddition, a [2+3] cycloaddition, provides a pathway to five-membered heterocycles and can be applied to the synthesis of precursors for more complex thiochromene structures. organic-chemistry.org

DieneDienophileProductYield (%)Reference
ThiochalconesAnthraquinones4H-Thiochromenes89-94 rsc.org
Aryne Precursor (Kobayashi's reagent)ThionoesterBenzothiochromenesNot Specified rsc.org
ThiopheneN-phenylmaleimideThiophene-maleimide adductsNot Specified mdpi.com
In situ generated ortho-Quinone MethidesAllenyl KetonesDihydrocyclopenta[b]chromenesNot Specified acs.org
Ring-Opening Reactions with Epoxides and Aziridines

The ring-opening of strained three-membered rings like epoxides and aziridines with suitable nucleophiles is another versatile method for constructing thiochromene skeletons. rsc.orgnih.govrsc.org These reactions are valuable in synthetic chemistry as epoxides and aziridines serve as precursors to more complex molecules due to their inherent ring strain. bohrium.comresearchgate.net

The synthesis of aziridines can be achieved through several routes, including the cyclization of vicinal haloamines or aminoalcohols. wikipedia.org Once formed, aziridines can undergo ring-opening reactions. For instance, N-substituted aziridines with electron-withdrawing groups can form azomethine ylides, which can be trapped in 1,3-dipolar cycloadditions. wikipedia.org

Similarly, epoxides, which are often synthesized from alkenes, can be opened by various nucleophiles. mdpi.comyoutube.com The regioselectivity of these ring-opening reactions can be challenging to control, especially with unbiased epoxides and aziridines. researchgate.net However, the use of catalysts and specific reaction conditions can direct the outcome. rsc.orgnih.gov For example, vitamin B12 has been shown to catalyze the regioselective ring-opening of epoxides and aziridines. bohrium.com

Strained RingNucleophileProductCatalyst/ConditionsReference
Epoxide/AziridineVariousRing-opened productsVitamin B12 bohrium.com
AziridineVariousRing-opened productsLewis Acid (e.g., Boron trifluoride) wikipedia.org
EpoxideCarboxylic Acids1,2-diol monoestersAmide/phosphonium zwitterionic organocatalyst bohrium.com

Coupling Reactions

Palladium-Catalyzed Aryl Halide and Thiol Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful method for the formation of carbon-sulfur bonds in the synthesis of thiochromenes. rsc.orgnih.gov These reactions typically involve the coupling of an aryl halide with a thiol in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.orgnih.gov

A significant challenge in this area has been the deactivation of the palladium catalyst by the sulfur-containing substrates. organic-chemistry.org The development of specialized ligands, such as the Josiphos ligand CyPF-t-Bu, has led to highly efficient and long-lived catalysts that can tolerate a wide range of functional groups and achieve high turnover numbers. organic-chemistry.org More recent studies have shown that monophosphine ligands can also be highly effective, allowing for reactions to be carried out at room temperature with soluble bases. nih.gov These advancements have made the synthesis of aryl thioethers, key intermediates for thiochromenes, more practical and versatile. organic-chemistry.org The reaction scope includes a variety of aryl halides (chlorides, bromides, and iodides) and sulfonates, as well as both aryl and alkyl thiols. organic-chemistry.orgnih.gov

Aryl Halide/SulfonateThiolCatalyst SystemKey FeaturesReference
Aryl chlorides, bromides, iodides, sulfonatesWide range of thiolsPalladium with Josiphos ligand (CyPF-t-Bu)High turnover numbers, functional group tolerance organic-chemistry.org
Aryl halidesThiolsPalladium with monophosphine ligandsRoom temperature, soluble bases nih.gov
Aryl, vinyl, and benzyl (B1604629) bromidesAryl and alkyl thiolsBis(benzonitrile) palladium(II) chloride and XantphosHigh chemoselectivity nih.gov
Aryl halidesSodium thiosulfate (B1220275) (thiol surrogate)Palladium catalystUses a cheap and non-toxic mercapto surrogate lookchem.com
Ullmann-Type Coupling of Aryl Thioamides

The Ullmann reaction, traditionally a copper-catalyzed coupling of aryl halides, has been adapted for the synthesis of sulfur-containing heterocycles. organic-chemistry.orgnih.gov The "Ullmann-type" reactions encompass a broader range of copper-catalyzed nucleophilic aromatic substitutions. organic-chemistry.org

A notable application is the intramolecular S-arylation of α-trisubstituted thioamides, catalyzed by copper, to synthesize novel 2-iminobenzothiolanes. nih.gov This method provides a route to previously unexplored benzo[b]thiolane derivatives. The classic Ullmann reaction typically requires high temperatures, but modern developments with various ligands have allowed for milder reaction conditions. organic-chemistry.orgnih.gov For instance, the use of ligands like picolinic acid can facilitate the coupling of sterically hindered phenols and aryl halides. nih.gov While not directly forming 2,3-dihydro-1H-benzo[f]thiochromene in the cited examples, these Ullmann-type couplings of thioamides and related sulfur compounds demonstrate a valuable strategy for forming the key aryl-sulfur bond present in the target molecule. nih.govbeilstein-journals.org

ReactantsCatalyst SystemProductKey FeaturesReference
α-Trisubstituted thioamidesCopper catalyst2-IminobenzothiolanesIntramolecular S-arylation nih.gov
Aryl halides and thiophenecarboxylate reagentCopper(I)BiarylsMilder conditions (70 °C) organic-chemistry.org
Aryl halides and phenolsCopper nanoparticlesBiaryl ethersMild conditions, tolerates aryl bromides mdpi.com
Monopyrrolotetrathiafulvalenes and aryl halidesCopper-mediatedN-arylated monopyrrolotetrathiafulvalenesTolerates various substituents beilstein-journals.org

Advanced Synthetic Approaches and Catalysis

Enantioselective Synthesis of Thiochromene Frameworks

The development of enantioselective methods for the synthesis of thiochromene frameworks is of significant interest due to the potential biological activity of chiral thiochromene derivatives. rsc.orgnih.gov These methods aim to control the three-dimensional arrangement of atoms, leading to a single, desired stereoisomer.

Several strategies have been successfully employed to achieve high enantioselectivity. organic-chemistry.org One approach involves the use of chiral catalysts in Michael addition reactions, for example, using mercaptobenzaldehyde and cinnamaldehyde (B126680) as substrates. rsc.orgnih.gov Amidine-based catalysts, such as homobenzotetramisole, have been shown to catalyze the transformation of α,β-unsaturated thioesters into 2-substituted thiochromenes with high enantioselectivities and yields. organic-chemistry.org

Another powerful strategy is the enantioselective cascade sulfa-Michael/Julia-Kocienski olefination reaction between 2-mercaptobenzaldehydes and β-substituted vinyl PT-sulfones. organic-chemistry.org This reaction, catalyzed by diphenylprolinol TMS ether, proceeds through an aromatic iminium intermediate and provides a range of 3,4-unsubstituted 2H-thiochromenes with excellent enantioselectivities. organic-chemistry.org The use of chiral substrates and catalysts in Diels-Alder reactions also contributes to increased yields and selectivity, further expanding the toolbox for accessing enantiomerically pure thiochromene compounds. rsc.org

Reaction TypeSubstratesCatalyst/Chiral AuxiliaryProductEnantioselectivityReference
Michael AdditionMercaptobenzaldehyde, CinnamaldehydeChiral catalystsThiochromenesExcellent rsc.orgnih.gov
Transformation of α,β-unsaturated thioestersα,β-Unsaturated thioestersHomobenzotetramisole2-Substituted thiochromenesHigh organic-chemistry.org
Cascade sulfa-Michael/Julia-Kocienski olefination2-Mercaptobenzaldehydes, β-Substituted vinyl PT-sulfonesDiphenylprolinol TMS ether3,4-Unsubstituted 2H-thiochromenesExcellent organic-chemistry.org
Diels-Alder ReactionVariousChiral substrates and catalystsThiochromenesIncreased selectivity rsc.org

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, represent a highly efficient approach in synthetic chemistry. These strategies are prized for their operational simplicity, reduction of waste, and the ability to rapidly generate molecular complexity.

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction occurs as a consequence of the functionality generated in the previous step. The Knoevenagel–Michael cascade is a powerful tool for the construction of carbocyclic and heterocyclic frameworks.

This sequence typically begins with a Knoevenagel condensation between an active methylene (B1212753) compound and an aldehyde or ketone, which generates an electron-deficient alkene (a Michael acceptor). This intermediate is then immediately subjected to a Michael addition by a suitable nucleophile present in the reaction mixture.

In the context of thiochromene synthesis, an organocatalytic tandem Michael addition-Knoevenagel reaction has been developed for the synthesis of enantioenriched tetrasubstituted thiochromanes. nih.gov This reaction proceeds between 2-mercaptobenzaldehydes and benzylidenemalonates, catalyzed by a quinine (B1679958) thiourea (B124793) derivative. nih.gov While this specific example leads to a thiochromane, the underlying principle of combining Michael addition with a subsequent condensation/cyclization step is central to building the dihydropyran or dihydrothiopyran ring fused to an aromatic system. A related two-step process involves the Claisen–Schmidt condensation of 2-hydroxy-1-acetonaphthone with an aldehyde to form a chalcone, which then undergoes an intramolecular Michael addition to yield a 3-(2,3-dimethoxyphenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one. nih.gov

One-pot, three-component syntheses are a hallmark of MCRs, offering a direct and convergent route to complex molecules from simple precursors. Several methods have been reported for the synthesis of this compound derivatives and their oxygen analogs.

One notable example is the stereoselective synthesis of 2,3-dihydro-1H-benzo[f]chromen-3-amine derivatives. This reaction proceeds via a three-component aromatic Betti-type reaction involving β-naphthol, α,β-unsaturated aldehydes, and a chiral amine, such as 1-phenylethylamine. researchgate.net This method is particularly noteworthy as it can be performed under catalyst and solvent-free conditions, yielding enantiopure products. researchgate.net

Another approach involves the reaction between an aldehyde, malononitrile (B47326), and a naphthol derivative like 2-hydroxynaphthalene-1,4-dione. This reaction, catalyzed by a base such as triethylamine, proceeds through the initial condensation of the aldehyde and malononitrile, followed by the addition of the naphthol and subsequent cyclization to afford highly functionalized benzo[g]chromene derivatives. researchgate.net

Table 1: Examples of One-Pot Three-Component Syntheses for Benzo[f]chromene Derivatives
Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct TypeYieldReference
β-Naphtholα,β-Unsaturated AldehydesChiral 1-PhenylethylamineSolvent-free, Catalyst-free2,3-Dihydro-1H-benzo[f]chromen-3-amineGood researchgate.net
2-Hydroxynaphthalene-1,4-dioneAldehydesMalononitrileTriethylamine, CH3CN, Room Temp.Functionalized Benzo[g]chromeneHigh researchgate.net

Organocatalysis and Biocatalysis in Thiochromene Synthesis

The use of small organic molecules (organocatalysts) to accelerate chemical reactions has emerged as a third pillar of catalysis, alongside metal and enzyme catalysis. Organocatalysis often provides high stereoselectivity under mild conditions.

In the synthesis of thiochromane derivatives, chiral thiourea derivatives derived from quinine have proven to be effective organocatalysts. For instance, N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(8α,9S)-6′-methoxycinchonan-9-yl]thiourea catalyzes the tandem Michael–Knoevenagel reaction between 2-mercaptobenzaldehyde and benzylidenemalonates, affording substituted thiochromanes with high enantioselectivity. buchler-gmbh.com This demonstrates the power of organocatalysis to control the stereochemical outcome of complex cascade reactions leading to the thiochromene core.

Biocatalysis, which utilizes natural catalysts like enzymes or even whole cells, offers unparalleled selectivity and operates under environmentally benign aqueous conditions. While specific enzymatic routes to this compound are not widely documented, related green approaches using natural products as catalysts are gaining traction.

Green Chemistry Protocols

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This is often achieved through the use of alternative reaction media, energy sources, and catalytic systems.

Eliminating volatile organic solvents is a key goal of green chemistry, as it reduces waste, cost, and environmental impact. As mentioned previously, the three-component synthesis of 2,3-dihydro-1H-benzo[f]chromen-3-amine derivatives can be successfully conducted under solvent-free conditions. researchgate.net The reactants (β-naphthol, an α,β-unsaturated aldehyde, and an amine) are simply mixed together, often without a catalyst, to produce the desired product in good yield. This approach not only simplifies the procedure and work-up but also aligns perfectly with the principles of green chemistry.

Microwave irradiation has become a popular tool in synthetic chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. This non-classical heating method provides rapid and uniform heating of the reaction mixture, which can lead to different reaction selectivities compared to conventional heating.

The synthesis of various chromene derivatives has been successfully achieved using microwave assistance. For example, the one-pot, three-component synthesis of 2-amino-4H-chromene derivatives from aromatic aldehydes, malononitrile, and α- or β-naphthol can be carried out under solvent-free conditions using a magnetic catalyst (FeTiO3) with microwave irradiation. This method offers short reaction times and excellent product yields. Similarly, β-enaminonitriles bearing a 9-hydroxy-1H-benzo[f]chromene moiety have been synthesized by reacting naphthalene-2,7-diol, malononitrile, and aromatic aldehydes under microwave irradiation for just two minutes.

Table 2: Microwave-Assisted Synthesis of Chromene Derivatives
ReactantsCatalyst/SolventConditionsProduct TypeKey AdvantagesReference
Aromatic Aldehyde, Malononitrile, NaphtholFeTiO3 (magnetic catalyst) / Solvent-freeMicrowave Irradiation2-Amino-4H-chromeneShort reaction time, high yield, reusable catalyst
Naphthalene-2,7-diol, Malononitrile, Aromatic AldehydePiperidine / EthanolMicrowave, 140 °C, 2 min9-Hydroxy-1H-benzo[f]chromene-2-carbonitrileExtremely rapid reaction
Nanoparticle-Supported Catalysis

The synthesis of this compound and its derivatives through nanoparticle-supported catalysis is an emerging area of research, leveraging the unique properties of nanocatalysts to enhance reaction efficiency, selectivity, and catalyst recyclability. While specific literature directly detailing the synthesis of this compound using this method is limited, the principles can be extrapolated from the synthesis of related thiochromene and chromene structures. Nanoparticle catalysts, particularly those based on magnetic materials like iron oxide (Fe3O4), offer significant advantages due to their high surface-area-to-volume ratio and the ease of separation from the reaction mixture using an external magnetic field.

A key strategy in the synthesis of the thiochromene core involves the reaction of a sulfur-containing nucleophile with a suitable electrophilic partner. In the context of nanoparticle catalysis, this often involves a one-pot, multi-component reaction, which is highly atom-economical and environmentally benign. For instance, the synthesis of various chromene derivatives, the oxygen analogues of thiochromenes, has been successfully achieved using magnetic nanoparticle-supported catalysts. These reactions typically involve the condensation of an aldehyde, a C-H activated compound like malononitrile, and a phenol (B47542) or naphthol derivative.

While direct examples for this compound are not extensively documented, a plausible nanoparticle-catalyzed approach would involve the reaction of 2-naphthalenethiol (B184263) with an appropriate three-carbon synthon, such as an α,β-unsaturated aldehyde or ketone, or an allylic halide. The nanoparticle catalyst would serve to activate the reactants and facilitate the key bond-forming steps.

One notable example in the broader field of chromene synthesis that provides a model for potential thiochromene synthesis is the use of a DABCO (1,4-diazabicyclo[2.2.2]octane) functionalized magnetic nanoparticle catalyst (Fe3O4@nano-almond shell@OSi(CH2)3/DABCO). nih.gov This catalyst has been effectively used in the Knoevenagel condensation of various aldehydes with malononitrile, followed by reaction with naphthols to produce 2-amino-4H-benzo[f]chromene-3-carbonitrile derivatives. nih.gov The reaction proceeds under solvent-free conditions at 90 °C, with high yields. nih.gov The catalyst's basic DABCO moiety activates the malononitrile, while the protonated form activates the aldehyde's carbonyl group, facilitating the condensation. nih.gov

The following data table illustrates the synthesis of various 2-amino-4H-benzo[f]chromene-3-carbonitrile derivatives using the Fe3O4@nano-almond shell@OSi(CH2)3/DABCO catalyst, which could serve as a model for the development of synthetic routes to analogous thiochromene structures.

Table 1: Synthesis of 2-Amino-4H-benzo[f]chromene-3-carbonitrile Derivatives

Entry Aldehyde Naphthol Time (min) Yield (%)
1 Benzaldehyde α-Naphthol 25 98
2 4-Chlorobenzaldehyde α-Naphthol 20 96
3 4-Methylbenzaldehyde α-Naphthol 30 95
4 4-Methoxybenzaldehyde α-Naphthol 35 92
5 4-Nitrobenzaldehyde α-Naphthol 15 97
6 Benzaldehyde β-Naphthol 30 95
7 4-Chlorobenzaldehyde β-Naphthol 25 94
8 4-Methylbenzaldehyde β-Naphthol 35 92
9 4-Methoxybenzaldehyde β-Naphthol 40 90
10 4-Nitrobenzaldehyde β-Naphthol 20 96

Reaction Conditions: Aldehyde (1 mmol), malononitrile (1 mmol), naphthol (1 mmol), catalyst (0.02 g), 90 °C, solvent-free.

The catalyst in this system was shown to be reusable for at least five cycles without a significant drop in its catalytic activity, highlighting the practical and economic advantages of nanoparticle-supported catalysis. nih.gov While this example focuses on chromenes, the underlying principles of reactant activation and facilitation of cyclization by a functionalized nanoparticle catalyst are directly applicable to the development of synthetic methods for this compound. Future research in this area will likely focus on adapting such catalytic systems for the specific reactants required for the synthesis of the target thiochromene scaffold.

Chemical Reactivity and Reaction Mechanisms of 2,3 Dihydro 1h Benzo F Thiochromene Systems

Influence of Sulfur Heteroatom on Electronic Properties and Reactivity

The inclusion of a sulfur atom within the heterocyclic ring of the benzo[f]thiochromene system significantly shapes its electronic properties and subsequent reactivity. Unlike their oxygen-containing counterparts (benzochromenes), the sulfur atom in thiochromenes introduces distinct electronic effects that modulate the reactivity of the entire molecule. The sulfur atom, being less electronegative than oxygen, can act as an electron-donating group through resonance, enriching the electron density of the aromatic system. This increased nucleophilicity makes the molecule more susceptible to electrophilic attack.

Conversely, the sulfur atom can also exhibit electron-withdrawing effects through its d-orbitals, influencing the molecule's interaction with various reagents. The oxidation of the thienyl sulfur atom in thiophene-based compounds, a related class of sulfur-containing heterocycles, has been shown to be a valuable method for modifying the electronic structure. mdpi.com Oxidation of the sulfur atom transforms its electron-donating nature into an electron-accepting sulfonyl group, which can significantly alter the crystal packing, thermal stability, and optoelectronic properties of the molecule. mdpi.com This principle of modifying electronic properties through sulfur oxidation is also applicable to the benzo[f]thiochromene system, offering a pathway to fine-tune its reactivity and physical characteristics for specific applications.

The introduction of a heteroatom, such as sulfur, not only allows for selective monofunctionalization but also permits the adjustment of physico-chemical properties. rsc.org This has been observed in other complex heterocyclic systems and provides a basis for understanding the nuanced reactivity of 2,3-dihydro-1H-benzo[f]thiochromene. The ability of the sulfur atom to engage in various bonding interactions and to be chemically modified (e.g., through oxidation) provides a versatile handle for chemists to manipulate the molecule's behavior in chemical reactions.

Electrophilic and Nucleophilic Substitution Reactions

The aromatic nature of the benzo[f]thiochromene core allows it to participate in electrophilic substitution reactions, enabling the introduction of a wide array of functional groups. evitachem.com The electron-rich naphthalene (B1677914) ring system is generally the primary site for such substitutions. The precise location of the substitution is directed by the combined electronic influences of the fused rings and the sulfur-containing heterocycle.

Conversely, the system can also undergo nucleophilic substitution reactions. For instance, reactions of β-nitro-substituted 1H-benzo[f]chromenes with nucleophiles have been reported. researchgate.net While this specific example pertains to a chromene (oxygen analogue), the principles can be extended to the thiochromene system. The presence of electron-withdrawing groups, such as a nitro group, on the pyran or thiopyran ring activates the system towards nucleophilic attack.

A series of 3-alkoxy-2-nitro-2,3-dihydro-1H-benzo[f]chromenes have been synthesized as a mixture of cis- and trans-isomers through the reaction of 2-nitro-1H-benzo[f]chromenes with alcohols. researchgate.net The reaction with secondary cyclic amines and 3-amino-5,5-dimethylcyclohex-2-en-1-one proceeds in a trans-diastereoselective manner to yield Michael adducts of the benzochromane structure. researchgate.net Furthermore, conjugate addition involving anilines leads to the formation of (2-hydroxy-1-naphthyl)methyl-substituted β-nitroenamines. researchgate.net These examples highlight the susceptibility of the activated benzo[f]chromene and, by extension, the benzo[f]thiochromene system to nucleophilic attack, leading to a variety of substituted products.

Reagent TypeReaction TypeProduct Type
AlcoholsNucleophilic Addition3-Alkoxy-2-nitro-2,3-dihydro-1H-benzo[f]chromenes
Secondary Cyclic AminesMichael AdditionMichael adducts of benzochromane structure
AnilinesConjugate Addition(2-Hydroxy-1-naphthyl)methyl-substituted β-nitroenamines

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the reactions that form and functionalize the this compound scaffold is crucial for controlling the stereochemistry and yield of the desired products. Several key mechanistic pathways have been elucidated.

The synthesis of the core this compound structure often involves an intramolecular cyclization step. A notable example is the intramolecular Michael addition reaction. This process is utilized in the synthesis of related flavanone (B1672756) compounds where a benzochalcone, formed from a Claisen-Schmidt condensation, undergoes cyclization to form the pyran ring. nih.gov A similar strategy can be employed for the thiochromene analogue, where an appropriate thiol-containing precursor cyclizes to form the sulfur-containing ring.

Another powerful method for forming related benzo[b]thiophenes involves the intramolecular radical cyclization of polarized ketene (B1206846) dithioacetals derived from o-bromoarylacetonitriles. nih.gov This highlights the utility of radical-mediated cyclizations in constructing thiophene-fused ring systems.

The formation of a related benzodiazepine (B76468) system from o-phenylenediamine (B120857) and acetone (B3395972) involves the condensation of two moles of acetone with the amine groups, followed by cyclization. nih.gov This demonstrates the general principle of forming heterocyclic rings through the reaction of difunctional precursors.

A highly efficient method for constructing substituted thiochromanes involves an organocatalytic tandem Michael-Knoevenagel reaction. buchler-gmbh.com A prominent example is the reaction between 2-mercaptobenzaldehyde (B1308449) and diethyl 2-(2-methoxybenzylidene)malonate, catalyzed by a quinine (B1679958) derivative. buchler-gmbh.com

The Knoevenagel-Michael cascade reaction is a powerful tool in multicomponent reactions for the synthesis of various chromene derivatives. researchgate.net For instance, the synthesis of 2-amino-4H-benzo[h]chromene-3-carbonitrile can be achieved through this cascade. researchgate.net This type of reaction has also been induced electrochemically for the synthesis of methylenebistetronic acids from tetronic acid and various aldehydes. rsc.org

In a specific application for the synthesis of dihydrothiochromenes, the reaction proceeds through an imine intermediate formed between an aldehyde and an amine catalyst. evitachem.com This intermediate then undergoes a nucleophilic attack by 2-naphthol. Subsequent dehydration generates a reactive electrophilic ortho-quinone methide (o-QM) species. evitachem.com A thiol component then participates in a stereoselective Michael addition, followed by a spontaneous intramolecular cyclization to afford the dihydrothiochromene core. evitachem.com The use of chiral phosphoric acids as catalysts can lead to high enantiomeric excess (up to 92% ee). evitachem.com

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

The molecular structure of 2,3-Dihydro-1H-benzo[f]thiochromene has been meticulously pieced together using a suite of spectroscopic methods. These techniques provide a detailed picture of the connectivity of atoms and the nature of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be essential for an unambiguous assignment of all proton and carbon signals.

¹H NMR, ¹³C NMR, and DEPT/APT: The ¹H NMR spectrum of a related compound, 3-(4-iodophenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one, in CDCl₂, showed characteristic signals for the dihydro-benzo[f]chromene core. epa.gov The methylene (B1212753) protons at the C2 position typically appear as distinct multiplets due to geminal and vicinal couplings, while the proton at the C1 position would also exhibit splitting based on its neighboring protons. The aromatic protons of the naphthalene (B1677914) ring system would resonate in the downfield region, with their splitting patterns revealing their substitution pattern. In the ¹³C NMR spectrum, the number of signals would correspond to the number of chemically non-equivalent carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) experiments would be employed to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

COSY, HSQC, and HMBC: Two-dimensional NMR techniques are indispensable for establishing the precise connectivity within the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, confirming the relationships between adjacent protons in the dihydropyran ring and within the aromatic system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton(s). researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) provides crucial information about long-range (2-3 bond) correlations between protons and carbons. researchgate.net This technique is particularly powerful for identifying quaternary carbons and for piecing together the different fragments of the molecule, such as the connection of the dihydropyran ring to the naphthalene moiety.

A hypothetical data table for the NMR assignments of this compound is presented below based on general knowledge of similar structures.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)COSY CorrelationsHMBC Correlations
1 tbdtbdH-2C-2, C-10b
2 tbdtbdH-1, H-3C-1, C-3, C-3a
3 tbdtbdH-2C-2, C-3a, C-4
3a -tbd-H-2, H-3, H-4
4 dtbdH-5C-3, C-3a, C-5, C-10b
5 ttbdH-4, H-6C-3a, C-4, C-6, C-6a
6 dtbdH-5C-5, C-6a, C-10a
6a -tbd-H-5, H-6, H-7
7 dtbdH-8C-6a, C-8, C-10a
8 ttbdH-7, H-9C-7, C-9, C-10
9 ttbdH-8, H-10C-8, C-10, C-10a
10 dtbdH-9C-8, C-9, C-10a, C-10b
10a -tbd-H-6, H-7, H-9, H-10
10b -tbd-H-1, H-4, H-10

tbd = to be determined from actual experimental data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for the C-H stretching of the aromatic and aliphatic portions of the molecule, typically in the range of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic naphthalene ring would appear in the 1600-1450 cm⁻¹ region. The C-S stretching vibration, characteristic of the thiochromene ring, would be observed in the fingerprint region, generally between 800 and 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion of this compound, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural clues, revealing stable fragments that can be rationalized based on the molecule's structure. For instance, fragmentation could involve the loss of the aliphatic portion of the thiochromene ring or cleavage of the C-S bond.

X-ray Crystallography for Molecular Structure and Absolute Configuration Determination

While spectroscopic methods provide information about the connectivity and functional groups, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional molecular structure in the solid state. For a chiral molecule like this compound, X-ray crystallography can also establish its absolute configuration if a suitable heavy atom is present or through the use of anomalous dispersion.

In a study of a related compound, 3-(2,3-dimethoxyphenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one, X-ray diffraction revealed that the central pyran ring adopts an envelope conformation. nih.gov It is anticipated that the thiochromene ring in this compound would also adopt a non-planar conformation. The crystallographic data would provide precise bond lengths, bond angles, and torsion angles, offering a detailed geometric description of the molecule.

A representative table of crystallographic data that would be obtained is shown below.

ParameterValue
Chemical Formula C₁₃H₁₂S
Molecular Weight tbd
Crystal System tbd
Space Group tbd
Unit Cell Dimensions
a (Å)tbd
b (Å)tbd
c (Å)tbd
α (°)tbd
β (°)tbd
γ (°)tbd
Volume (ų)tbd
Z tbd
Density (calculated) (g/cm³)tbd
R-factor tbd

tbd = to be determined from actual experimental data.

Detailed Conformational Analysis

The conformational flexibility of the dihydropyran ring in benzo[f]chromene derivatives has been a subject of interest. For instance, in 3-(2,3-dimethoxyphenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one, the central pyran ring was found to exist in an envelope conformation, with one of the carbon atoms puckered out of the plane of the other atoms. nih.gov

For this compound, the replacement of the oxygen atom with a larger sulfur atom would influence the conformational preferences of the heterocyclic ring. The dihydrothiochromene ring is expected to adopt either a half-chair or an envelope conformation to relieve ring strain. In the half-chair conformation, four of the ring atoms are coplanar, while the other two are displaced on opposite sides of the plane. In the envelope conformation, five atoms are coplanar, with the sixth atom out of the plane.

The exact conformation can be determined from the torsion angles obtained from X-ray crystallography. The position of substituents on the dihydrothiochromene ring can also influence the conformational equilibrium, with bulky groups preferring to occupy pseudo-equatorial positions to minimize steric interactions. A detailed analysis of the coupling constants from the ¹H NMR spectrum, in conjunction with the Karplus equation, can also provide insights into the dihedral angles and, consequently, the preferred conformation in solution.

Theoretical and Computational Investigations of 2,3 Dihydro 1h Benzo F Thiochromene

Density Functional Theory (DFT) Calculations and Molecular Modeling

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of thiochromene systems. It allows for the accurate calculation of various molecular parameters, offering a detailed understanding of the molecule's behavior at the quantum level.

Geometrical Parameter Optimization and Vibrational Analysis

The initial step in the computational analysis of 2,3-Dihydro-1H-benzo[f]thiochromene involves the optimization of its geometrical parameters. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For related chromene derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have been employed to achieve optimized geometries researchgate.net. The calculated bond lengths, bond angles, and dihedral angles can then be compared with experimental data, such as that from X-ray crystallography, to validate the computational model nih.gov.

Following geometry optimization, vibrational analysis is performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. By comparing the computed vibrational frequencies with experimental spectra, a detailed assignment of the spectral bands to specific molecular vibrations can be made. This comparison helps to confirm the optimized structure and provides a deeper understanding of the molecule's dynamic behavior.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Intramolecular Charge Transfer, Molecular Electrostatic Potential)

The electronic properties of this compound are crucial for understanding its reactivity and potential applications. DFT calculations provide access to key electronic structure descriptors.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap , is a critical parameter for determining molecular stability and reactivity. A smaller gap generally indicates a more reactive molecule. For instance, DFT studies on thiochromanone-containing spiro pyrrolidines have shown that lower HOMO-LUMO energy gaps correlate with increased biological activity rsc.org. In a study of quinoline-chalcone-chromene hybrids, the calculated band gaps were around 3.2 eV for chromene derivatives and 2.9 eV for dichromene derivatives, suggesting the latter are less stable semanticscholar.org.

Intramolecular Charge Transfer (ICT) is another important electronic phenomenon that can be investigated using computational methods. ICT involves the redistribution of electron density within the molecule upon electronic excitation. This process can be visualized by examining the distribution of HOMO and LUMO orbitals. In many heterocyclic systems, the HOMO is localized on one part of the molecule (the electron-donating moiety), while the LUMO is on another (the electron-accepting moiety), indicating the potential for charge transfer.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential, attractive to electrophiles, while blue areas represent positive potential, attractive to nucleophiles. Green regions are neutral. MEP maps are invaluable for predicting the sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions, such as hydrogen bonding. nih.govresearchgate.net For example, in a study of a chromene derivative, the MEP surface revealed negative regions around the carbonyl and cyano groups, indicating these as likely sites for electrophilic interaction. proquest.com

Table 1: Illustrative HOMO-LUMO Energy Gaps of Related Heterocyclic Compounds

Compound ClassExample CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Source
Chromene Derivative2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile-6.49-2.364.13 proquest.com
Coumarin-based pyrano-chromene2-amino-8-methyl-5-oxo-4-[2-(2-oxo-2H-chromen-3-ylmethoxy)-phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile--5.168 rsc.org
Quinoline-chalcone-chromene hybridChromene derivative--~3.2 semanticscholar.org

This table provides examples from related compounds to illustrate the concept, as specific data for this compound was not found in the searched literature.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Molecular Docking Simulations to Investigate Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is instrumental in drug discovery for understanding the binding mode of a potential drug and for virtual screening of compound libraries. researchgate.net For thiochromene derivatives, molecular docking studies have been employed to investigate their interactions with various biological targets. nih.gov

The process involves preparing the three-dimensional structures of both the ligand (e.g., a this compound derivative) and the receptor. The ligand is then placed in the binding site of the receptor, and its conformational space is explored to find the most stable binding pose, which is evaluated using a scoring function that estimates the binding affinity. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, docking studies on chromene-2-thione analogues with the enzyme trypanothione (B104310) reductase have been performed to assess their potential as antileishmanial agents. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govtbzmed.ac.ir These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to correlate these descriptors with the observed activity. nih.govresearchgate.net

For chromene and its derivatives, QSAR studies have been conducted to understand the structural requirements for various biological activities, including anticancer effects. nih.gov The descriptors used in these studies can be categorized as constitutional, topological, geometrical, and quantum-chemical. The resulting QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. For instance, a QSAR study on 4-aryl-4H-chromenes revealed that 2D autocorrelation descriptors and dipole moments are important for their apoptosis-inducing activity. nih.gov

In Silico Prediction of Bioactivity and Drug-Likeness Attributes

In silico methods are widely used in the early stages of drug discovery to predict the bioactivity and assess the drug-likeness of compounds. These predictions help to filter out molecules that are unlikely to become successful drugs. Various computational tools and models are available for this purpose.

Prediction of bioactivity often involves comparing the structural features of a new compound to those of known bioactive molecules. This can be done through similarity searching or by using predictive models trained on large datasets of compounds with known activities. For sulfur-containing heterocycles like thiochromenes, their potential as scaffolds for various therapeutic agents is an area of active investigation. researchgate.netnih.govrsc.org

Drug-likeness is assessed based on a set of physicochemical properties that are known to influence the absorption, distribution, metabolism, and excretion (ADME) of a drug. A common approach is to evaluate compliance with rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Various online tools and software packages can calculate these properties for a given structure, providing a preliminary assessment of its potential as an orally available drug.

Exploration of Derivatives and Structural Analogs of 2,3 Dihydro 1h Benzo F Thiochromene

Design Principles for Structural Diversification

The design of derivatives of 2,3-Dihydro-1H-benzo[f]thiochromene and its analogs, such as benzo[h]chromenes, is often guided by the goal of creating structurally diverse libraries of compounds. This diversification is crucial for exploring structure-activity relationships (SAR). A primary strategy involves modifying the core chromene or thiochromene moiety to develop novel derivatives. nih.gov For instance, in the design of benzo[h]chromene derivatives, the chroman moiety of a lead compound was systematically modified to explore how different substituents impact its biological activity. nih.gov This approach has led to the development of new N-aryl-3,4-dihydro-2H-benzo[h]chromene-2-carboxamide derivatives with notable inhibitory activity. nih.gov

Another key design principle is the fusion of the thiochromene ring with other heterocyclic systems. This approach aims to create novel molecular frameworks that may exhibit unique properties. The synthesis of new spiro heterocyclic systems that integrate spirooxindole and 1,3,4-thiadiazolo[3,2-a]pyrimidines frameworks is an example of this strategy. nih.gov This method seeks to combine the characteristics of both moieties, opening up new avenues in medicinal chemistry. nih.gov The development of such fused systems often relies on multicomponent reactions (MCRs), which are valued for their efficiency, atom economy, and ability to generate complex molecules in a single step. nih.gov

Furthermore, the introduction of various substituents at different positions of the benzo[f]thiochromene ring system allows for fine-tuning of the molecule's properties. The lipophilicity of substituents, for example, has been shown to significantly affect the antitumor activity of benzo[h]chromene derivatives. mdpi.comresearchgate.net This highlights the importance of considering the physicochemical properties of substituents during the design phase.

Synthesis of Substituted 2,3-Dihydro-1H-benzo[f]thiochromenes

The synthesis of substituted 2,3-Dihydro-1H-benzo[f]thiochromenes and their analogs is achieved through a variety of chemical reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.

Ring Substitutions (e.g., Nitrogen-Containing Side Chains)

The introduction of nitrogen-containing side chains onto the benzochromene or thiochromene nucleus is a common strategy to modulate the properties of these compounds. For example, β-enaminonitriles bearing a 9-hydroxy-1H-benzo[f]chromene moiety have been synthesized. nih.gov These compounds are prepared through a one-pot microwave-assisted reaction of naphthalene-2,7-diol, malononitrile (B47326), and various aromatic aldehydes in the presence of piperidine. nih.gov This method allows for the incorporation of a 3-amino substituent and a 1-aryl group on the 1H-benzo[f]chromene core. nih.gov

Similarly, various nitrogen-containing functional groups have been introduced at the 2- and 3-positions of the 4H-benzo[h]chromene ring system. These include 2-amino, 2-formamido, and 2-dimethylaminomethyleneamino groups. mdpi.com For instance, 2-dimethylaminomethyleneamino-4-(4-methoxyphenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile was synthesized by reacting the corresponding 2-amino derivative with dimethylformamide-dipentylacetal (DMF-DPA). mdpi.com

Fused Heterocyclic Systems (e.g., Spiro-Thiochromenes, Benzimidazol-Thiochromenes)

The fusion of the thiochromene core with other heterocyclic rings leads to the formation of complex, polycyclic systems with potentially novel properties. One notable example is the synthesis of spiro compounds. A highly efficient method for synthesizing novel spiro[chromeno[2,3-d] nih.govnih.govnih.govthiadiazolo[3,2-a]pyrimidine-10,3′-indoline]-2′,9,11-trione derivatives has been developed. nih.govnih.gov This synthesis is achieved through a three-component condensation reaction involving dimedone, 5H- nih.govnih.govnih.govthiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione, and isatin (B1672199) derivatives, catalyzed by Keggin heteropolyacid (H₃PW₁₂O₄₀) under solvent-free conditions. nih.govnih.gov The proposed mechanism involves a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization. nih.gov

The synthesis of other fused systems, such as benzo[h]chromeno[2,3-d]pyrimidines, has also been reported. mdpi.com For instance, the condensation of 2-amino-4-(4-methoxyphenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile with formic acid under reflux yields 7-(4-methoxyphenyl)-5-methoxy-7H,9H-benzo[h]chromeno[2,3-d]pyrimidin-8-one. mdpi.com These reactions demonstrate the utility of substituted benzochromenes as precursors for building more complex heterocyclic structures. mdpi.com

Oxidated Forms (e.g., this compound 4,4-dioxide)

The oxidation of the sulfur atom in the thiochromene ring system provides another avenue for structural diversification. For example, methods have been developed for the synthesis of 2,3-dihydrobenzothiazol-1,1-dioxide derivatives. researchgate.net These methods often involve the selective nucleophilic substitution of a nitro group in polynitrobenzamides with a benzylthio group, followed by oxidation of the sulfur atom using hydrogen peroxide. researchgate.net Subsequent cyclization leads to the formation of the desired 2,3-dihydrobenzothiazole-1,1-dioxide ring system. researchgate.net While this example pertains to a related benzothiazole (B30560) system, the principles of sulfur oxidation are applicable to the this compound core to generate the corresponding 4,4-dioxide derivatives.

Stereochemical Control in Derivative Synthesis

The control of stereochemistry is a critical aspect of synthesizing derivatives of this compound, as the spatial arrangement of atoms can significantly influence the compound's biological activity. The synthesis of spiro heterocyclic systems, for instance, often results in the formation of new stereocenters. In the synthesis of novel dispiro-oxindolopyrrolizidines, a one-pot multi-component reaction was employed for the stereoselective synthesis of the target compounds. researchgate.net This was achieved through a [3+2] cycloaddition reaction, highlighting the use of specific reaction types to control the stereochemical outcome. researchgate.net

Industrial and Applied Chemical Perspectives Research & Development Focus

Role as Chemical Building Blocks for Specialty Chemicals and Pharmaceuticals

Thiochromenes, the class of compounds to which 2,3-Dihydro-1h-benzo[f]thiochromene belongs, are recognized as versatile scaffolds in the synthesis of specialty chemicals and pharmaceuticals. rsc.org The incorporation of a sulfur atom into the heterocyclic ring imparts distinct electronic and steric properties compared to their oxygen-containing counterparts, often leading to unique biological activities. rsc.org

The benzo[f]chromene framework, the oxygen analogue of the target compound, has been extensively investigated, revealing a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. nih.govmdpi.com This suggests that this compound could serve as a valuable precursor for the synthesis of novel therapeutic agents. The core structure can be functionalized at various positions to create a library of derivatives for screening against different biological targets.

For instance, studies on benzo[f]chromene derivatives have demonstrated their potential as potent anticancer agents, with some compounds exhibiting significant cytotoxic activity against various cancer cell lines, including multidrug-resistant strains. nih.gov It is plausible that thio-analogues could exhibit similar or enhanced activity. The sulfur atom can influence the molecule's lipophilicity and ability to interact with biological targets, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. rsc.org

The synthesis of derivatives often involves the reaction of a precursor with various reagents to introduce different functional groups. A general representation of how this compound could be used as a building block is shown below:

PrecursorReagentPotential Product Class
This compoundAlkylating agentsAlkylated derivatives
This compoundAcylating agentsAcylated derivatives
This compoundNitrating agentsNitro derivatives
This compoundHalogenating agentsHalogenated derivatives

Applications in Advanced Organic Synthesis Development

The development of novel and efficient synthetic methodologies is a cornerstone of chemical research. Thiochromene derivatives are valuable targets and intermediates in organic synthesis. Various synthetic strategies have been developed for the construction of the thiochromene core, often employing catalytic systems to achieve high yields and stereoselectivity. rsc.org

While specific synthetic routes for this compound are not extensively documented in publicly available literature, methods for analogous compounds suggest plausible pathways. These could include:

Cyclization Reactions: Intramolecular cyclization of appropriate thiol-containing precursors is a common strategy for forming the thiochromene ring system. rsc.org For this compound, this could involve a starting material derived from a naphthalenethiol derivative.

Michael Addition/Cyclization Cascade: A domino reaction involving a Michael addition of a thiol to an α,β-unsaturated carbonyl compound, followed by an in-situ cyclization, is another efficient method for constructing related heterocyclic systems like 2,3-dihydro-1,5-benzothiazepines. rsc.org A similar approach could be envisioned for the synthesis of this compound.

Catalytic Asymmetric Synthesis: The use of chiral catalysts can enable the enantioselective synthesis of thiochromene derivatives, which is crucial for the development of chiral drugs. rsc.org N-heterocyclic carbenes (NHCs) have been successfully employed as organocatalysts in the synthesis of chiral thiochromenes. researchgate.net

The reactivity of the this compound nucleus also allows for further synthetic modifications, making it a versatile platform for creating more complex molecules.

Potential in Agrochemical Research and Development

The structural motifs found in pharmaceuticals are often also relevant in the development of new agrochemicals. The diverse biological activities of chromene and thiochromene derivatives suggest their potential application in agriculture as herbicides, fungicides, or insecticides. researchgate.net

For example, certain chromene derivatives have been investigated for their herbicidal properties. researchgate.net The search for new modes of action is a critical area in agrochemical research to combat the growing issue of weed resistance. The unique structural features of this compound could lead to the discovery of novel herbicidal compounds.

Furthermore, the antifungal activity of related heterocyclic compounds is well-documented. nih.gov By analogy, derivatives of this compound could be synthesized and screened for their efficacy against various plant pathogens. The development of new fungicides is essential for protecting crops and ensuring food security. The larvicidal efficacy of some benzo[h]chromene derivatives against mosquito larvae has also been reported, indicating a potential for developing insecticides. researchgate.net

Catalytic Applications of Thiochromene-Based Systems

Transition metal complexes containing sulfur-based ligands have found wide applications in catalysis. The sulfur atom in thioether and thiol-type ligands can coordinate to a metal center and influence its catalytic activity. While specific catalytic applications of this compound are not well-documented, the broader class of thiochromenes can be considered as potential ligands for transition metal catalysts.

The thioether moiety within the this compound structure could coordinate to a metal center. Functionalization of the aromatic ring or the dihydrothiochromene core could introduce additional donor atoms, creating multidentate ligands. Such ligands can stabilize transition metal complexes and modulate their reactivity in various catalytic transformations.

For instance, ruthenium pincer complexes, some of which feature cooperative thiol(ate) ligands, have demonstrated remarkable catalytic activity in hydrogenation and dehydrogenation reactions. nih.gov This highlights the potential of incorporating sulfur-containing heterocycles like this compound into ligand design for catalysis. The electronic properties of the thiochromene scaffold could be tuned to influence the performance of the resulting metal catalyst.

Q & A

Q. What are the challenges in reconciling open data sharing with toxicity data confidentiality?

  • Methodology : Implement FAIR (Findable, Accessible, Interoperable, Reusable) principles with de-identified datasets. Use platforms like Zenodo for non-sensitive crystallographic data, while restricting access to toxicological studies under GDPR/IRB protocols .

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